molecular formula C12H14ClNO B3461141 1-(3-chloro-4-methylbenzoyl)pyrrolidine

1-(3-chloro-4-methylbenzoyl)pyrrolidine

Cat. No.: B3461141
M. Wt: 223.70 g/mol
InChI Key: HFFZQMZTQAVWHS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylbenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methylbenzoyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the acylation of pyrrolidine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylbenzoyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce N-oxides.
  • Reduction reactions yield amines.
  • Hydrolysis results in the formation of carboxylic acids and pyrrolidine.

Scientific Research Applications

1-(3-Chloro-4-methylbenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylbenzoyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Chloro-4-methylbenzoyl)pyrrolidine can be compared with other benzoyl-substituted pyrrolidines:

  • 1-(2-Chloro-4-methylbenzoyl)pyrrolidine
  • 1-(4,5-Difluoro-2-methylbenzoyl)pyrrolidine
  • 1-(4-Chlorophenyl)pyrrolidin-2-one

These compounds share similar structural features but differ in the position and type of substituents on the benzoyl group. The unique combination of substituents in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFZQMZTQAVWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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